molecular formula C16H23NO B14517161 1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- CAS No. 62687-85-8

1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)-

Cat. No.: B14517161
CAS No.: 62687-85-8
M. Wt: 245.36 g/mol
InChI Key: PYPOXDQXHQNLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- is an organic compound with the molecular formula C16H23NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of 1-naphthalenone to the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. The piperidine moiety allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalenol, 1,2,3,4-tetrahydro-2-(1-piperidinylmethyl)- is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

62687-85-8

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H23NO/c18-16-14(12-17-10-4-1-5-11-17)9-8-13-6-2-3-7-15(13)16/h2-3,6-7,14,16,18H,1,4-5,8-12H2

InChI Key

PYPOXDQXHQNLSD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCC3=CC=CC=C3C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.